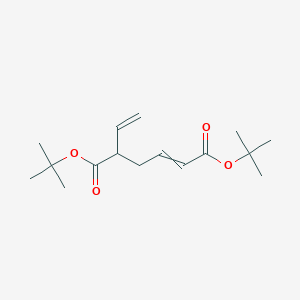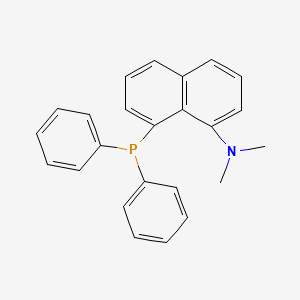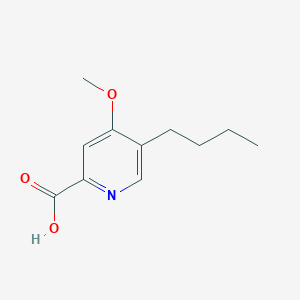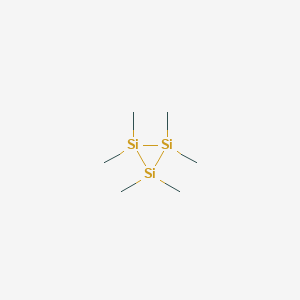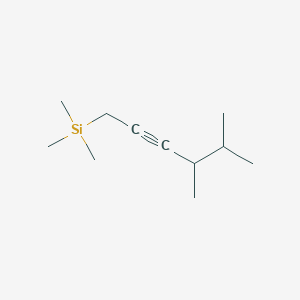
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a hexynyl chain. The presence of the trimethylsilyl group imparts specific chemical properties that make this compound valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane typically involves the reaction of a suitable alkyne precursor with a trimethylsilyl reagent. One common method is the hydrosilylation of 4,5-dimethylhex-2-yne using trimethylsilane in the presence of a catalyst such as platinum or palladium. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency. The compound is typically purified through distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as lithium aluminum hydride (LiAlH₄) or organolithium compounds are often used.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alkynes.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond and the trimethylsilyl group. The trimethylsilyl group can stabilize reactive intermediates, making the compound a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
(5-Chloropent-1-yn-1-yl)(trimethyl)silane: Similar structure but with a chlorine substituent.
(4-Methylpent-2-yn-1-yl)(trimethyl)silane: Similar structure with a different alkyl substituent.
(3,3-Dimethylbut-1-yn-1-yl)(trimethyl)silane): Similar structure with a different alkyl substituent.
Uniqueness
(4,5-Dimethylhex-2-yn-1-yl)(trimethyl)silane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and makes it a versatile reagent in various chemical transformations.
Properties
CAS No. |
84140-29-4 |
|---|---|
Molecular Formula |
C11H22Si |
Molecular Weight |
182.38 g/mol |
IUPAC Name |
4,5-dimethylhex-2-ynyl(trimethyl)silane |
InChI |
InChI=1S/C11H22Si/c1-10(2)11(3)8-7-9-12(4,5)6/h10-11H,9H2,1-6H3 |
InChI Key |
ZHBWVNYWPKGQDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C#CC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


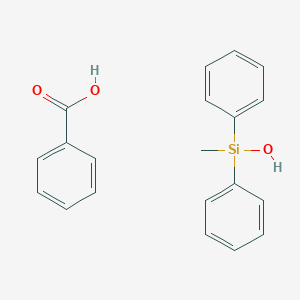
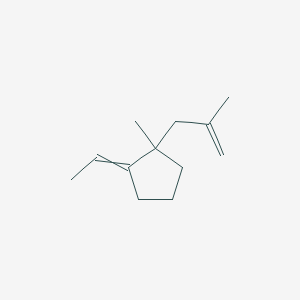

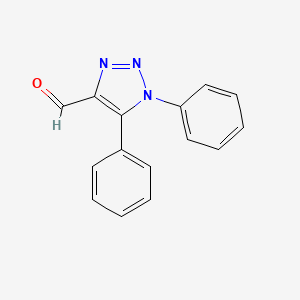
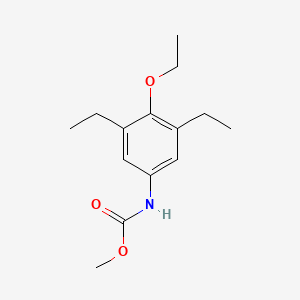
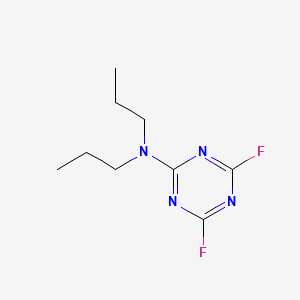

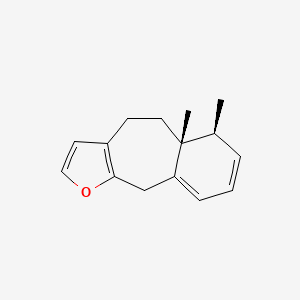
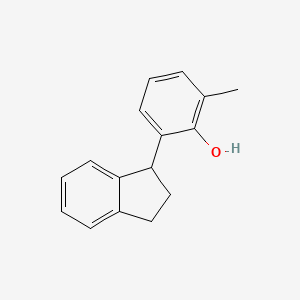
![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)
